4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE
Overview
Description
4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE is a chemical compound with the molecular formula C15H19N3OS. It belongs to the class of N-acylpiperidines and is characterized by its pyridinecarbonitrile core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles with 2-oxo-2-(1-piperidinyl)ethyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include disulfides, sulfonates, and various substituted pyridine derivatives .
Scientific Research Applications
4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2′-Dithiobis(5-butyl-4,6-dimethylnicotinonitrile): This compound shares a similar pyridinecarbonitrile core and undergoes similar oxidation reactions.
N-acylpiperidines: Other members of this class of compounds have similar structural features and chemical reactivity.
Uniqueness
4,6-DIMETHYL-2-[(2-OXO-2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE is unique due to its specific substitution pattern and the presence of both a piperidinyl and a thioether group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,6-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-8-12(2)17-15(13(11)9-16)20-10-14(19)18-6-4-3-5-7-18/h8H,3-7,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCJVKYOIHAQNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)N2CCCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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